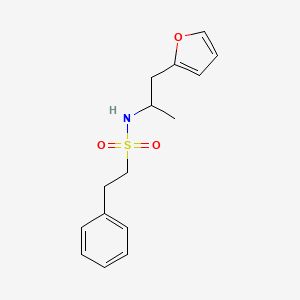

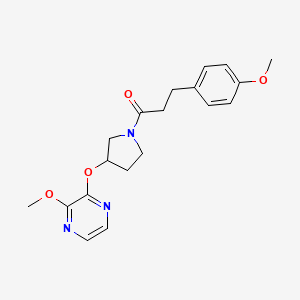

N-(1-(呋喃-2-基)丙-2-基)-2-苯乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

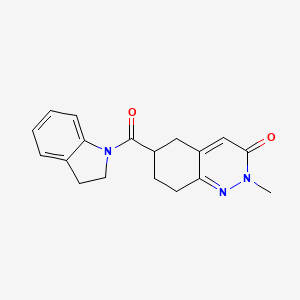

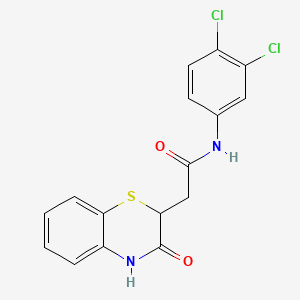

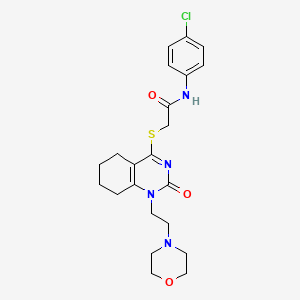

The synthesis of compounds related to N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide involves innovative catalytic reactions. One approach includes the palladium-catalyzed aerobic oxidative coupling reactions, which are used to synthesize unsaturated N, O-spiroacetals and α-arylfurans. This method utilizes N-[3-(2-furanyl)propyl]- p-toluenesulfonamides and boronic acids, with KF and KOAc as additives, and employs O2 as the terminal oxidant . Another synthesis pathway involves a gold(I)-catalyzed cascade reaction that produces N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials. This reaction is notable for a rare 1,2-alkynyl migration onto a gold carbenoid, expanding the understanding of gold carbenoid chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds feature furan rings, which are central to their chemical properties. The palladium-catalyzed reaction leads to dearomatizing 2,5-aminoarylation and direct α-arylation of furan rings . In the gold-catalyzed synthesis, the furan ring is part of the N-(furan-3-ylmethylene)benzenesulfonamides, which are the result of the alkynyl migration and subsequent cyclization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The palladium-catalyzed reaction is an oxidative process that couples two different types of molecules to form a new bond between a nitrogen atom and a furan ring . The gold-catalyzed reaction, on the other hand, involves oxidation, migration, and cyclization steps, leading to the formation of a new molecular scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the furan ring and the sulfonamide group suggests that these compounds could exhibit a range of chemical behaviors, such as hydrogen bonding and electronic effects, which could affect their solubility, stability, and reactivity. The root growth-inhibitory activity of related compounds, such as N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, indicates potential biological activity, which is significant for applications in agriculture .

Biological Activity Case Study

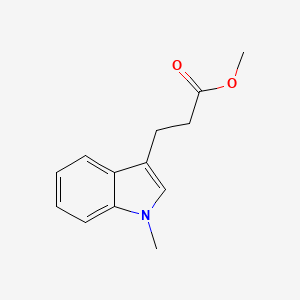

A case study involving the biological activity of related compounds demonstrated that N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides exhibit root growth-inhibitory activity. Specifically, compound 16n showed a potent inhibitory effect on the root growth of rape seedlings, with a 76% inhibition at a concentration of 5.0 x 10^(-5) M . This suggests that the synthesized compounds could have practical applications in controlling plant growth, which could be beneficial for weed management in agricultural settings.

科学研究应用

合成化学应用

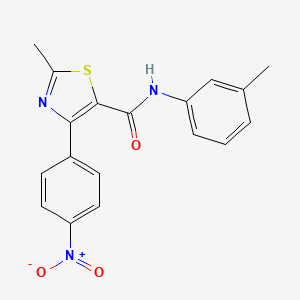

N-(1-(呋喃-2-基)丙-2-基)-2-苯乙磺酰胺及其衍生物参与了创新合成方法。例如,该化合物已被用于合成高度取代的 N-(呋喃-3-亚甲基)苯磺酰胺,通过金(I)催化的氧化/1,2-炔基迁移/环化级联,丰富了金卡宾化学关于基团迁移 (Tao Wang et al., 2014)。此外,其同晶晶体结构已经确定,突出了分子间 C-H...O、C-H...π 和 C-H...Cl 相互作用在晶体堆积中的重要性 (J. Bats et al., 2001)。

缓蚀

在腐蚀科学领域,已经合成了与 N-(1-(呋喃-2-基)丙-2-基)-2-苯乙磺酰胺相关的氨基酸化合物,并显示出对盐酸溶液中的 N80 钢具有有效的缓蚀作用。这些研究采用了动电位极化和电化学阻抗谱 (EIS) 技术来证明这些化合物的功效 (M. Yadav et al., 2015)。

材料科学

N-(1-(呋喃-2-基)丙-2-基)-2-苯乙磺酰胺的衍生物已应用于材料科学中,用于制备 2,4-二取代呋喃衍生物。本研究概述了一种基于砜的策略来合成这些呋喃,这可能对开发具有独特性能的新材料产生影响 (Nathan R Haines et al., 2011)。

高能材料

在高能材料的背景下,该化合物的衍生物已被探索其潜在应用。例如,对 3,3'-二硝基氨基-4,4'-偶氮氧呋喃及其衍生物的研究展示了多种 N-O 构建模块的组装,产生了密度高、热稳定性好、爆轰性能优异的材料,表明了它们在该领域的潜在用途 (Jiaheng Zhang & J. Shreeve, 2014)。

属性

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-13(12-15-8-5-10-19-15)16-20(17,18)11-9-14-6-3-2-4-7-14/h2-8,10,13,16H,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUMFKDYHCTWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)

![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)